

Physicochemical and Solubility Properties

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Compound Focus: SU5208

CAS No.: 62540-08-3; 853356-19-1

Cat. No.: S3144968

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Understanding the physical and solubility characteristics of **SU5208** is essential for conducting experiments. Key data is consolidated in the table below.

Property Category	Details
Appearance	Yellow to orange solid powder [1] [2]
Predicted Boiling Point	448.0 ± 45.0 °C [3]
Predicted Density	1.350 ± 0.06 g/cm ³ [3]
LogP	3.378 [1]
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	2 [1]

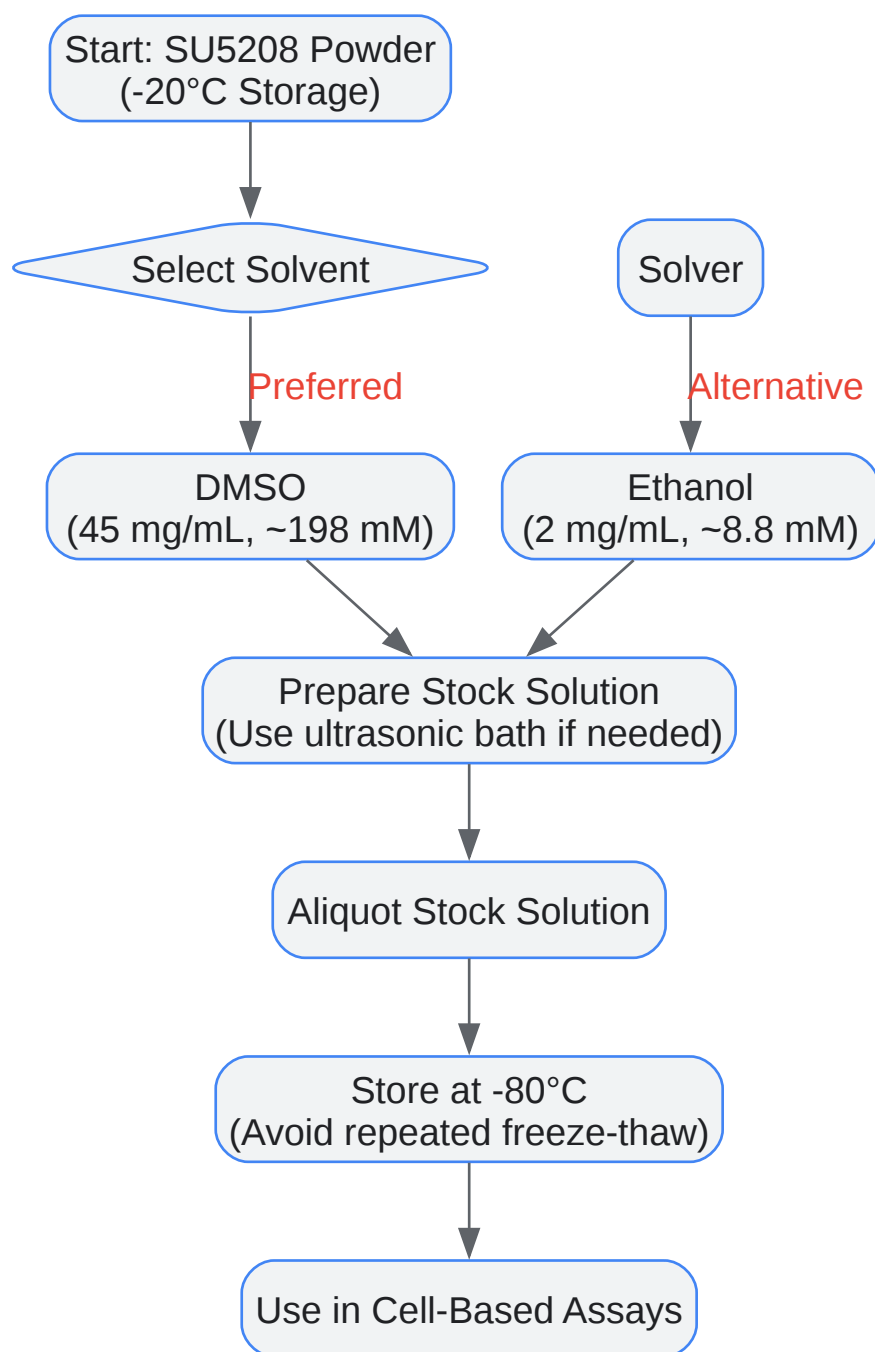
Solubility Data	Details
In DMSO	~45 mg/mL (~198.0 mM) [1] [4]
In Ethanol	~2 mg/mL (~8.8 mM) [1] [4]
In Water	Insoluble [4]

Biological Activity and Experimental Protocols

SU5208 functions by inhibiting VEGFR2 (also known as KDR), a receptor tyrosine kinase. VEGFR2 is the primary mediator of VEGF-induced angiogenesis, which is the formation of new blood vessels. This process is critical for tumor growth and metastasis [1] [2] [4]. The compound belongs to the 2-indolinone chemical class, and its activity is influenced by specific structural features that allow it to interact with the kinase domain of VEGFR2 [5].

In Vitro Handling and Stock Solution Preparation

SU5208 is typically supplied as a powder and should be stored at -20°C [1] [4]. The following workflow outlines the general process for preparing and using **SU5208** in vitro.



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> Experimental workflow for preparing **SU5208** stock solutions for in vitro use.

For cell-based assays, you can add the concentrated stock solution directly to your cell culture medium. The final concentration of DMSO in the cell medium should generally be kept below 0.1-0.5% to avoid cytotoxicity [1] [2] [4].

In Vivo Formulation Guidelines

For animal studies, **SU5208** requires formulation to ensure bioavailability. Below are two commonly used protocols adapted from the supplier information [1].

- **Injection Formulation 1 (IP/IV/IM/SC):**

- **Composition:** DMSO : Tween 80 : Saline = 10 : 5 : 85
- **Preparation:** Mix 100 μ L of DMSO stock solution with 50 μ L Tween 80, then add 850 μ L of saline. Mix well until a clear solution or suspension is obtained [1].

- **Oral Formulation 1 (Gavage):**

- **Composition:** Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na)
- **Preparation:** Dissolve 0.5 g CMC Na in 100 mL ddH₂O to make a clear solution. Then add the required amount of **SU5208** powder (e.g., 250 mg for a 2.5 mg/mL solution) and mix to form a uniform suspension [1].

Key Considerations for Researchers

- **Research Use Only:** **SU5208** is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1] [2] [6].
- **Stability:** Always use freshly prepared in vivo formulations for optimal results. Aliquot stock solutions to minimize repeated freeze-thaw cycles [1].
- **Structural Insights:** Computational studies on similar 2-indolinone inhibitors suggest that their binding potency to VEGFR2 is largely governed by van der Waals interactions within the kinase domain [5].

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References

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